1-Methyl-4-piperidinemethanol
Overview
Description
1-Methyl-4-piperidinemethanol is an organic compound with the molecular formula C7H15NO. It is a colorless to yellow liquid at room temperature and is known for its use in various chemical syntheses and industrial applications. The compound is characterized by a piperidine ring substituted with a methyl group and a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-piperidinemethanol can be synthesized through several methods. One common approach involves the reduction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere . The reaction mixture is typically stirred at room temperature for 17 hours and then cooled to 0°C before workup.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-piperidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced further to form different alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Thionyl chloride (SOCl2) is often used to convert the hydroxymethyl group to a chloromethyl group.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Chloromethyl derivatives.
Scientific Research Applications
1-Methyl-4-piperidinemethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Methyl-4-piperidinemethanol largely depends on its functional groups. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with enzymes and receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
- 1-Methylpiperidine-4-methanol
- N-Methyl-4-piperidinyl alcohol
- 4-Hydroxymethyl-1-methylpiperidine
Comparison: 1-Methyl-4-piperidinemethanol is unique due to its specific substitution pattern on the piperidine ring. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in synthesis and research. Compared to similar compounds, it may offer advantages in terms of reactivity and stability .
Properties
IUPAC Name |
(1-methylpiperidin-4-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZLJGZZDNGGCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297432 | |
Record name | 1-Methyl-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20691-89-8 | |
Record name | 1-Methyl-4-piperidinemethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40297432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-4-piperidinemethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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